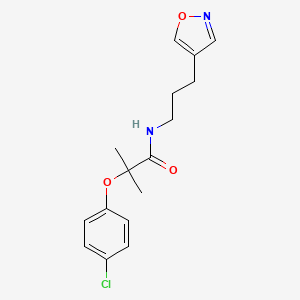![molecular formula C17H12ClN3O B2435911 (E)-3-(3-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile CAS No. 476279-55-7](/img/structure/B2435911.png)
(E)-3-(3-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C17H12ClN3O and its molecular weight is 309.75. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study conducted by Mabkhot et al. (2010) describes the synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives, demonstrating the utility of these compounds in the development of new thieno[2,3-b]-thiophene derivatives. This research contributes to the understanding of the chemical properties and potential applications of similar compounds (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).
Corrosion Inhibition
- Chaouiki et al. (2020) investigated the corrosion inhibiting properties of benzimidazole derivatives, closely related to (E)-3-(3-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile. The study demonstrates the efficacy of these compounds in preventing steel corrosion, highlighting their potential as effective corrosion inhibitors (Chaouiki et al., 2020).
Anticancer and Antimicrobial Applications
- Katariya et al. (2021) explored the anticancer and antimicrobial potential of compounds incorporating the benzimidazole moiety. Their research indicates that these compounds exhibit significant activity against cancer cells and microbial pathogens, suggesting a possible application in medical treatments (Katariya, Vennapu, & Shah, 2021).
Luminescent Properties
- Li et al. (2012) studied rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes, closely related to the structure of the compound . Their findings on the blue-green luminescent properties of these complexes could be relevant for applications in optoelectronics and luminescent materials (Li et al., 2012).
Antifungal Activity
- Research by Raga et al. (1992) on similar compounds has shown promising antifungal activity, indicating potential applications in developing new antimycotic drugs (Raga et al., 1992).
Environmental Impact
- Zhang et al. (2011) studied the environmental presence of benzophenones and benzotriazoles, structurally related to the compound . Their research sheds light on the environmental impact and potential risks associated with these compounds (Zhang et al., 2011).
properties
IUPAC Name |
(Z)-3-(3-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c1-21-15-8-3-2-7-14(15)20-17(21)13(10-19)16(22)11-5-4-6-12(18)9-11/h2-9,22H,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTFTLLBTYJQPD-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC(=CC=C3)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC(=CC=C3)Cl)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl[2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B2435832.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2435834.png)


![N-{3-[7-(3-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenyl}methanesulfonamide](/img/structure/B2435839.png)


![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2435845.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2435847.png)

![N-(3,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2435850.png)